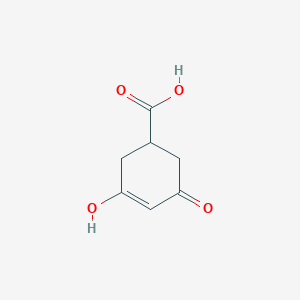

3-Hydroxy-5-oxocyclohex-3-enecarboxylic acid

Description

Evolution of Cyclohexenecarboxylic Acid Research

The study of cyclohexenecarboxylic acids originated with early 20th-century investigations into hydrogenated aromatic compounds. Initial work focused on cyclohexanecarboxylic acid (C₆H₁₁CO₂H), prepared through benzoic acid hydrogenation, which served as a model system for understanding alicyclic carboxylic acid reactivity. The discovery of 3-hydroxy-5-oxocyclohex-3-enecarboxylic acid in the late 20th century marked a paradigm shift, as its unsaturated, polyfunctionalized structure presented new synthetic challenges. Early syntheses involved multistep sequences, such as the Tobin-Grosserode method using directed oxidations of substituted cyclohexane derivatives.

A critical advancement came with palladium-catalyzed dehydrogenation-olefination-decarboxylation sequences, enabling direct conversion of cyclohexanecarboxylic acids to functionalized aromatics. This methodology proved particularly valuable for accessing this compound derivatives, as demonstrated in the synthesis of chorismic acid analogs. The compound’s structural elucidation through X-ray crystallography (PubChem CID 14492370) confirmed its chair-like cyclohexene ring with axial hydroxyl and equatorial carboxylic acid groups.

Role in Plant Biochemistry Discoveries

This compound serves as a key intermediate in the shikimate pathway, connecting primary metabolism to aromatic amino acid biosynthesis. Its structural similarity to chorismic acid—a central metabolite in plant phenylpropanoid production—has enabled researchers to probe enzymatic mechanisms in terpenoid and alkaloid biosynthesis. Recent studies utilizing unspecific peroxygenases (UPOs) have revealed its participation in plant oxidative stress responses, where controlled dehydrogenation generates electrophilic quinone intermediates involved in defense signaling.

The compound’s ability to undergo tandem dehydrogenation-olefination has been exploited to synthesize abscisic acid analogs, facilitating structure-activity studies on stomatal regulation mechanisms. Isotopic labeling experiments using ¹³C-enriched derivatives have traced carbon flux through the mevalonate-independent pathway in plastids, resolving longstanding questions about isoprenoid precursor partitioning.

Paradigm Shifts in Growth Regulator Studies

This compound’s unique reactivity profile has driven three major shifts in phytohormone research:

- Catalytic C–H Activation : Palladium-mediated β-hydride elimination enables direct functionalization of the cyclohexene ring, bypassing traditional protection-deprotection strategies. This has allowed synthesis of gibberellin analogs with modified ring oxygenation patterns.

- Enantioselective Biocatalysis : Engineered alcohol dehydrogenases (ADHs) catalyze the stereoselective reduction of 3-keto derivatives to (1S,3R)-diols, a key structural motif in strigolactone signaling molecules.

- Decarboxylative Cross-Coupling : The carboxylic acid moiety participates in radical-based coupling reactions, enabling construction of complex diterpenoid frameworks without prefunctionalization.

These advances have transformed growth regulator synthesis from empirical trial-and-error approaches to rational design paradigms. For example, the compound’s use in synthesizing BMS-986278—a lysophosphatidic acid receptor antagonist—demonstrates how plant-derived intermediates can inform pharmaceutical development.

Interdisciplinary Research Synergies

The investigation of this compound has catalyzed unprecedented collaboration across disciplines:

These synergies are exemplified in the EPA’s CompTox Chemicals Dashboard integration, which cross-links the compound’s physicochemical properties (molecular weight 156.14 g/mol, PSA 74.6 Ų) with environmental fate modeling and bioremediation potential. The NORMAN Suspect List Exchange further facilitates global collaboration by standardizing analytical protocols for its detection in plant extracts.

Recent breakthroughs include the application of this compound in flow chemistry systems, where its conjugated dienone structure enables [4+2] cycloadditions with electron-deficient dienophiles. This has streamlined production of complex terpene-phenolic hybrids, a class of molecules with demonstrated activity in plant-microbe interactions. Concurrently, advances in cryo-electron microscopy have resolved the binding geometry of its carboxylate group in the active site of shikimate dehydrogenase, informing the design of transition-state analogs for herbicide development.

The compound’s role in mediating crosstalk between the shikimate and methylerythritol phosphate pathways continues to generate fundamental insights into metabolic network regulation. Isotopomer spectral analysis of ³H-labeled derivatives has quantified carbon flux redistribution under abiotic stress, revealing novel regulatory nodes for crop improvement strategies. These interdisciplinary efforts underscore the molecule’s enduring significance as both a chemical tool and biological probe.

Properties

IUPAC Name |

3-hydroxy-5-oxocyclohex-3-ene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O4/c8-5-1-4(7(10)11)2-6(9)3-5/h3-4,8H,1-2H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFWUMOXUFYJSOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)C=C1O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60560933 | |

| Record name | 3-Hydroxy-5-oxocyclohex-3-ene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60560933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56066-20-7 | |

| Record name | 3-Hydroxy-5-oxocyclohex-3-ene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60560933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Hydroxy-5-oxocyclohex-3-enecarboxylic acid can be synthesized through several methods. One common synthetic route involves the reaction of 3,4,5-trimethoxybenzoic acid with anhydrous liquid ammonia and sodium metal in ethanol at -78°C. The reaction mixture is then acidified with hydrochloric acid, extracted with ethyl acetate, and the resulting solid is recrystallized from ethyl acetate to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Quality control measures such as NMR, HPLC, and GC are employed to verify the purity and composition of the compound .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-5-oxocyclohex-3-enecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a keto group.

Reduction: The keto group can be reduced to form a secondary alcohol.

Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in the formation of 3,5-dioxocyclohex-3-enecarboxylic acid, while reduction of the keto group yields 3-hydroxycyclohex-3-enecarboxylic acid .

Scientific Research Applications

3-Hydroxy-5-oxocyclohex-3-enecarboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds.

Biology: It is employed in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: The compound is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.

Industry: It is used in the production of fine chemicals and as an intermediate in the manufacture of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-oxocyclohex-3-enecarboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxy and keto groups play a crucial role in its reactivity and binding affinity to enzymes and receptors. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structural modifications and the nature of the target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 3-Hydroxy-5-oxocyclohex-3-enecarboxylate

- Molecular Formula : C₉H₁₂O₄ (MW 184.19)

- Key Features : This ester derivative replaces the carboxylic acid group with an ethyl ester (-COOCH₂CH₃), reducing polarity and altering solubility.

- Applications : Used as a synthetic intermediate due to ester stability under acidic conditions. CAS 88805-65-6 .

- Structural Contrast : The ester group lowers reactivity in acid-base reactions compared to the parent carboxylic acid.

3,4-Dihydroxy-5-oxocyclohex-3-ene-1-carboxylic Acid

- Molecular Formula : C₇H₈O₅ (MW 172.14)

- Key Features: Features an additional hydroxyl group at position 4 (CAS 184105-29-1).

- Research Significance : Referenced in early synthetic studies (e.g., Mayer et al., 1955) as a precursor in oxidation reactions .

1-Methyl-5-oxopyrrolidine-3-carboxylic Acid

- Molecular Formula: C₆H₉NO₃ (MW 143.14)

- Key Features : A heterocyclic compound with a five-membered pyrrolidine ring, methyl substituent, and ketone group. CAS 42346-68-9 .

- Functional Differences : While it shares a ketone and carboxylic acid group, its saturated ring and nitrogen atom distinguish its reactivity and biological activity.

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight | Functional Groups | Key Applications |

|---|---|---|---|---|

| 3-Hydroxy-5-oxocyclohex-3-enecarboxylic acid | C₇H₈O₄ | 156.13 | -OH, -COOH, -C=O | Analytical chemistry, synthesis |

| Ethyl ester derivative | C₉H₁₂O₄ | 184.19 | -OH, -COOCH₂CH₃, -C=O | Synthetic intermediate |

| Dihydroxy variant | C₇H₈O₅ | 172.14 | 2×-OH, -COOH, -C=O | Oxidation studies |

| 1-Methyl-5-oxopyrrolidine-3-carboxylic acid | C₆H₉NO₃ | 143.14 | -CH₃, -C=O, -COOH (heterocyclic) | Pharmacology, metabolic studies |

Key Research Findings

- Reactivity : The carboxylic acid group in this compound facilitates salt formation and coordination chemistry, unlike its ester counterpart .

- Mass Spectrometry : CCS values of the parent compound aid in distinguishing it from analogs during metabolomic profiling .

- Synthetic Utility : The dihydroxy variant’s additional -OH group enables selective functionalization, as demonstrated in early oxidation pathways .

Biological Activity

3-Hydroxy-5-oxocyclohex-3-enecarboxylic acid (C7H8O4) is a compound of interest due to its structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

- Molecular Formula: C7H8O4

- Molecular Weight: 156.136 g/mol

- CAS Number: 56066-20-7

- Structural Formula:

Synthesis Methods

The synthesis of this compound typically involves:

- Oxidation of Cyclohexene Derivatives : This can be achieved through allylic oxidation using peracids or other oxidizing agents.

- Reagents Used : Common oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents such as sodium borohydride may also be utilized for further modifications.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The compound may act as a substrate for enzymes involved in metabolic pathways, influencing cellular functions.

Pharmacological Potential

Research indicates that this compound may exhibit:

- Antioxidant Activity : Its structural components suggest potential in scavenging free radicals.

- Antimicrobial Properties : Preliminary studies have shown effectiveness against certain bacterial strains.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Wilkie et al. (1989) | Investigated the synthesis and characterization of cyclohexene derivatives, noting the biological implications of similar compounds. |

| Ullah et al. (2021) | Identified phenolic compounds with similar structures, suggesting potential health benefits related to antioxidant properties. |

| PubChem Database | Compiled data on the compound's interactions and potential applications in drug development, highlighting its versatility in biological systems. |

Antioxidant Activity

A study indicated that this compound could inhibit lipid peroxidation, demonstrating its potential as an antioxidant agent.

Antimicrobial Studies

In vitro tests revealed that the compound exhibited inhibitory effects against Gram-positive bacteria, suggesting its utility in developing new antimicrobial agents.

Q & A

Basic Research Questions

Q. [Basic] What are the recommended laboratory synthesis methods for 3-Hydroxy-5-oxocyclohex-3-enecarboxylic acid?

- Methodology : The compound can be synthesized via cyclization reactions using acidic catalysts. For example, similar hydroxy acids (e.g., 3-hydroxy-3,7-dimethyloct-6-enoic acid) are prepared using boron trifluoride diethyl etherate (BF₃·Et₂O) as a catalyst to induce cyclization of ketone precursors . Ethyl ester derivatives (e.g., Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate) may also serve as intermediates, with hydrolysis steps yielding the free carboxylic acid .

- Key Considerations : Monitor reaction temperature (typically 0–25°C) and catalyst stoichiometry to avoid over-acidification. Purification via column chromatography or recrystallization is recommended.

Q. [Basic] What safety protocols are critical when handling this compound?

- Safety Measures :

- PPE : Wear EN 166-compliant safety goggles, nitrile gloves, and flame-retardant lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid water flushing to prevent environmental contamination .

- Emergency Response : For ingestion, rinse mouth with water (do not induce vomiting) and seek immediate medical attention .

Q. [Basic] Which analytical techniques are most effective for characterizing this compound?

- Spectroscopic Methods :

- NMR : ¹H and ¹³C NMR to confirm regiochemistry and hydroxyl/keto group positions (e.g., δ 170–175 ppm for carboxylic acid in ¹³C NMR) .

- IR Spectroscopy : Peaks at ~2500–3300 cm⁻¹ (OH stretch) and ~1700 cm⁻¹ (C=O stretch) .

Advanced Research Questions

Q. [Advanced] How can reaction conditions be optimized to enhance yield and reduce side products in the synthesis of this compound?

- Experimental Design :

- Catalyst Screening : Test Lewis acids (e.g., BF₃, AlCl₃) for cyclization efficiency. BF₃·Et₂O shows higher regioselectivity in related systems .

- Solvent Effects : Polar aprotic solvents (e.g., DCM, THF) improve solubility of intermediates .

- DOE Approach : Use factorial designs to evaluate temperature, catalyst loading, and reaction time interactions.

Q. [Advanced] How should researchers resolve contradictions in reported spectral data for this compound?

- Validation Strategies :

- Cross-Technique Correlation : Combine NMR, X-ray crystallography (if crystals are obtainable), and computational modeling (DFT) to validate structural assignments .

- Reference Standards : Use certified reference materials (CRMs) traceable to pharmacopeial monographs for benchmarking .

Q. [Advanced] What strategies address stereochemical challenges in synthesizing derivatives of this compound?

- Stereocontrol Methods :

- Chiral Catalysis : Employ asymmetric catalysts (e.g., organocatalysts or metal-ligand complexes) to induce enantioselectivity during cyclization .

- Chromatographic Resolution : Use chiral HPLC columns (e.g., Chiralpak® IA) to separate enantiomers post-synthesis .

- Case Study : In chromium(III) complexes of analogous carboxylic acids, X-ray diffraction confirmed octahedral coordination geometry, providing a model for stereochemical analysis .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.